molecular formula C20H17BrFN3OS B2441074 (2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1351602-55-5

(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2441074
CAS RN: 1351602-55-5
M. Wt: 446.34
InChI Key: FXTYUKWZPIVOGX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a fluorophenyl group, a thiadiazolyl group, and a piperidinyl group . Each of these groups contributes to the overall properties of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the methanone (carbonyl) central group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine and fluorine atoms, which are both highly electronegative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could make the compound relatively dense and potentially volatile .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Research on structurally related compounds, such as fluorinated benzothiazolo imidazole compounds and benzimidazoles, demonstrates significant antimicrobial and antiviral potential. For instance, some synthesized fluorinated compounds showed promising antimicrobial activity, highlighting the role of fluorine and other halogens in enhancing bioactivity against various pathogens. This suggests that our compound, with its fluorine moiety and thiadiazole group, could potentially exhibit similar properties, offering avenues for developing new antimicrobial and antiviral agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011; Sharma, Narasimhan, Kumar, Judge, Narang, De Clercq, & Balzarini, 2009).

Synthesis and Structural Analysis

The synthesis and structural characterization of related compounds, such as substituted benzophenones and benzimidazoles, provide a foundation for understanding how variations in molecular structure affect physical properties and biological activity. For example, the incorporation of fluorine atoms into fluorophores has been shown to enhance photostability and spectroscopic properties, indicating that similar strategies could be applied to our compound to develop materials with improved performance characteristics (Woydziak, Fu, & Peterson, 2012).

Potential for CNS Therapeutics

Compounds with piperidinyl and thiadiazolyl groups have been studied for their central nervous system (CNS) activity, including as agonists at serotonin receptors, suggesting potential therapeutic applications for conditions such as depression, anxiety, and neuropathic pain. The presence of similar functional groups in our compound may imply its utility in developing novel CNS therapeutics (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).

Applications in Material Science

Related research indicates that substituted thiophenes and benzothiazoles possess a wide range of applications in material science, including organic semiconductors and chemosensors. This suggests that our compound, with its thiadiazole moiety, could be explored for similar applications, leveraging its potential for electronic and optical properties (Manna, Chowdhury, & Patra, 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the toxicity of its individual components .

Future Directions

Future research could involve further exploration of this compound’s properties and potential applications. This could include studies on its reactivity, stability, and interactions with other molecules .

properties

IUPAC Name

(2-bromophenyl)-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN3OS/c21-16-9-3-1-7-14(16)20(26)25-11-5-6-13(12-25)18-23-24-19(27-18)15-8-2-4-10-17(15)22/h1-4,7-10,13H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTYUKWZPIVOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

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